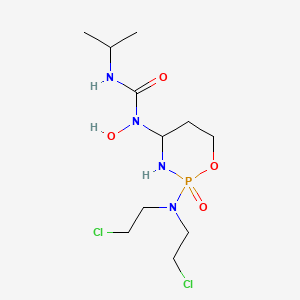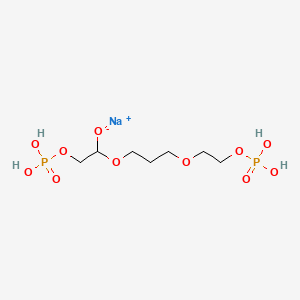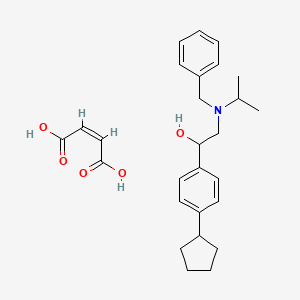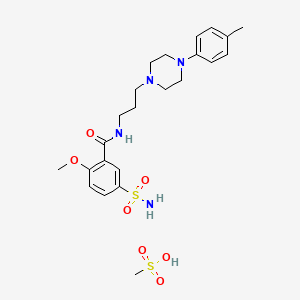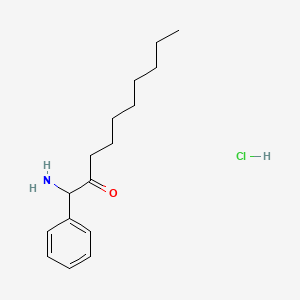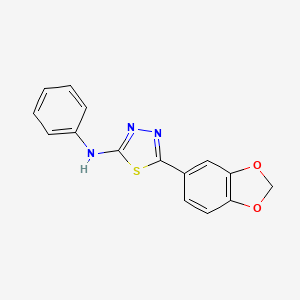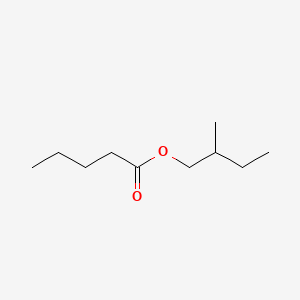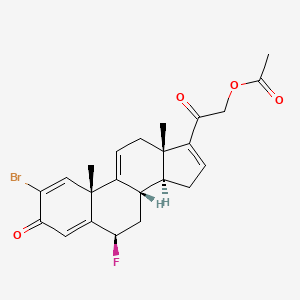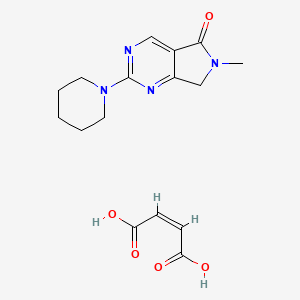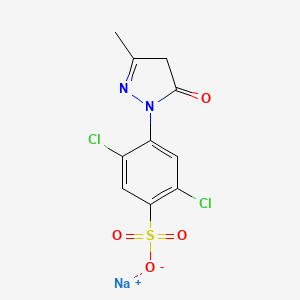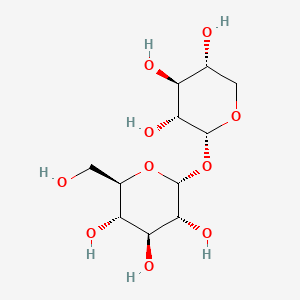
alpha-Glucopyranosyl alpha-xylopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Glucopyranosyl alpha-xylopyranoside can be synthesized through enzymatic methods. One such method involves the use of trehalase, which catalyzes the synthesis of alpha-D-glucopyranosyl alpha-D-xylopyranoside from beta-D-glucosyl fluoride and alpha-D-xylose . This enzymatic synthesis is preferred due to its specificity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis and enzymatic synthesis. Chemical synthesis methods may involve the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. Enzymatic synthesis, on the other hand, uses enzymes as catalysts to convert substrates into the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Glucopyranosyl alpha-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., enzymes for enzymatic synthesis). The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced derivatives .
Aplicaciones Científicas De Investigación
Alpha-Glucopyranosyl alpha-xylopyranoside has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in the study of glycosidic bond formation and cleavage.
Biology: It is used in the study of carbohydrate metabolism and enzyme-substrate interactions.
Industry: It is used in the production of bioactive glycosides for use in cosmetics, food, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of alpha-Glucopyranosyl alpha-xylopyranoside involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This interaction can lead to the formation of various bioactive products with potential therapeutic applications .
Comparación Con Compuestos Similares
Alpha-D-Glucopyranosyl alpha-D-xylopyranoside: Similar in structure but differs in the glycosidic linkage.
Beta-D-Glucopyranosyl alpha-D-xylopyranoside: Similar in structure but differs in the anomeric configuration of the glucose residue.
Uniqueness: Alpha-Glucopyranosyl alpha-xylopyranoside is unique due to its specific glycosidic linkage and the combination of glucose and xylose residues. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
34627-06-0 |
|---|---|
Fórmula molecular |
C11H20O10 |
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H20O10/c12-1-4-6(15)7(16)9(18)11(20-4)21-10-8(17)5(14)3(13)2-19-10/h3-18H,1-2H2/t3-,4-,5+,6-,7+,8-,9-,10-,11-/m1/s1 |
Clave InChI |
FWHMSYJZNKVPEG-DRWRGJIVSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


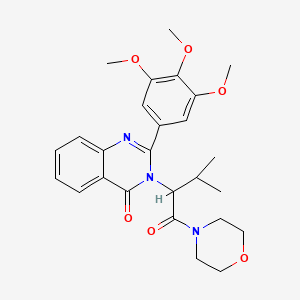
![18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide](/img/structure/B12697764.png)
